molecular formula C6H11NaO9S B1469598 D-Galactose-6-O-sulphate sodium salt CAS No. 125455-62-1

D-Galactose-6-O-sulphate sodium salt

Cat. No.: B1469598
CAS No.: 125455-62-1
M. Wt: 282.2 g/mol
InChI Key: MKFZWUBBFWXXKZ-HLTNBIPTSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Galactose-6-O-sulphate sodium salt: is a biochemical reagent commonly used in various scientific research fields. It is a derivative of D-galactose, a type of sugar, and is characterized by the presence of a sulphate group at the 6th position of the galactose molecule. This compound is often utilized in studies related to biochemistry, molecular biology, and medicine due to its unique properties and interactions with biological molecules .

Scientific Research Applications

D-Galactose-6-O-sulphate sodium salt has a wide range of applications in scientific research:

Safety and Hazards

D-Galactose-6-O-sulphate sodium salt should be handled with care. Avoid breathing mist, gas, or vapors and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of exposure, seek medical attention .

Biochemical Analysis

Biochemical Properties

D-Galactose-6-O-sulphate sodium salt plays a significant role in biochemical reactions, particularly in the study of glycan structures and their interactions. This compound is known to interact with enzymes such as galactose oxidase, which hydrolyzes D-galactose-6-O-sulphate . The interaction between this compound and galactose oxidase is crucial for measuring galactose levels in blood and tissues. Additionally, this compound is involved in the differentiation of glycan sulfatide recognition and binding sites, aiding in the study of carrageenans and galactans .

Cellular Effects

This compound influences various cellular processes and functions. It is a component of keratin sulfate and some types of carrageenan, which are essential for cellular structure and function . The compound affects cell signaling pathways, gene expression, and cellular metabolism by interacting with specific receptors and enzymes. For instance, it plays a role in the generation of galactose-6-O-sulfate in high endothelial venules, which are involved in lymphocyte adhesion and migration .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. The compound binds to galactose oxidase, leading to the hydrolysis of the sulfate group and the subsequent release of galactose . This interaction is essential for diagnostic applications, as it allows for the measurement of galactose levels in biological samples. Additionally, this compound may be used to differentiate glycan sulfatide recognition and binding sites, contributing to the understanding of glycan structures and their biochemical roles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at temperatures below -15°C, ensuring its integrity for extended periods . Its stability and activity may be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can influence cellular function over time, with potential changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes . Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the Leloir pathway of galactose metabolism . The compound interacts with enzymes such as galactokinase and galactose-1-phosphate uridylyltransferase, which are essential for the conversion of galactose to glucose-1-phosphate. This conversion is crucial for maintaining cellular energy balance and metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters, which facilitate its movement across cellular membranes . Additionally, this compound may be involved in the formation of glycan structures, contributing to its distribution within the extracellular matrix and cellular compartments .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . Its activity and function are influenced by its subcellular localization, which determines its interactions with enzymes, receptors, and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Galactose-6-O-sulphate sodium salt typically involves the reaction of D-galactose with sulphuric acid to form D-galactose-6-O-sulphate. This intermediate is then reacted with sodium hydroxide to produce the final sodium salt form .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: D-Galactose-6-O-sulphate sodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or other reduced forms .

Comparison with Similar Compounds

Uniqueness: D-Galactose-6-O-sulphate sodium salt is unique due to its specific positioning of the sulphate group, which influences its biochemical interactions and properties. This makes it particularly useful in studies focused on galactose metabolism and related pathways .

Properties

IUPAC Name

sodium;[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O9S.Na/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H,11,12,13);/q;+1/p-1/t2-,3+,4+,5-,6?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFZWUBBFWXXKZ-HLTNBIPTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746655
Record name Sodium 6-O-sulfonato-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125455-62-1
Record name Sodium 6-O-sulfonato-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Galactose-6-O-sulphate sodium salt
Reactant of Route 2
D-Galactose-6-O-sulphate sodium salt
Reactant of Route 3
D-Galactose-6-O-sulphate sodium salt
Reactant of Route 4
D-Galactose-6-O-sulphate sodium salt
Reactant of Route 5
D-Galactose-6-O-sulphate sodium salt
Reactant of Route 6
D-Galactose-6-O-sulphate sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.